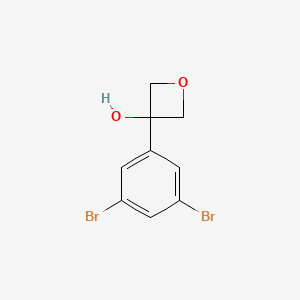
3-(3,5-Dibromophenyl)-3-oxetanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dibromophenyl)-3-oxetanol: is an organic compound characterized by the presence of a dibromophenyl group attached to an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromophenyl)-3-oxetanol typically involves the reaction of 3,5-dibromophenyl derivatives with oxetane precursors. One common method includes the nucleophilic substitution reaction where 3,5-dibromophenyl halides react with oxetane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3,5-Dibromophenyl)-3-oxetanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives. Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaN3, KCN, polar aprotic solvents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
Chemistry: 3-(3,5-Dibromophenyl)-3-oxetanol is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound has potential applications in biological studies, particularly in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may serve as lead compounds in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromophenyl)-3-oxetanol involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or other proteins. For example, its derivatives may inhibit enzymes involved in cancer cell proliferation or microbial growth by binding to active sites and disrupting normal cellular processes.
Comparison with Similar Compounds
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds share the dibromophenyl group and exhibit similar reactivity and applications in supramolecular chemistry and medicinal chemistry.
3,5-Dibromophenyl acetate: Another compound with the dibromophenyl group, used in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness: 3-(3,5-Dibromophenyl)-3-oxetanol is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring can undergo ring-opening reactions, providing access to a variety of functionalized derivatives. This structural feature sets it apart from other dibromophenyl compounds and enhances its versatility in chemical synthesis and applications.
Properties
Molecular Formula |
C9H8Br2O2 |
|---|---|
Molecular Weight |
307.97 g/mol |
IUPAC Name |
3-(3,5-dibromophenyl)oxetan-3-ol |
InChI |
InChI=1S/C9H8Br2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2 |
InChI Key |
YTLMRZUHCKXIAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















